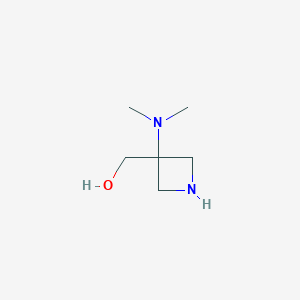
(3-(Dimethylamino)azetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)azetidin-3-yl)methanol: azetidin-3-ylmethanol , is an organic compound. It is a colorless liquid with a distinct odor. At room temperature, it is soluble in both water and organic solvents. Although stable, it is flammable when exposed to an open flame.
Métodos De Preparación
Several synthetic routes exist for preparing this compound. One common method involves the oxidation reaction of methylsiloxane with 3-aminopropanol. Here’s the specific process:
- React methylsiloxane with 3-aminopropanol under appropriate catalytic conditions.
- Heat the mixture to produce the target product.
Análisis De Reacciones Químicas
(3-(Dimethylamino)azetidin-3-yl)methanol: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the azetidine ring.
Substitution: Reacts with nucleophiles (e.g., halides, amines) to form substituted derivatives.
Major products from these reactions depend on the specific conditions used.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Organic Synthesis: Used as a catalyst in organic reactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which (3-(Dimethylamino)azetidin-3-yl)methanol exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, its unique structure sets it apart. Similar compounds include azetidine derivatives and other heterocyclic alcohols.
For more information, you can refer to the ChemBK entry.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
[3-(dimethylamino)azetidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6(5-9)3-7-4-6/h7,9H,3-5H2,1-2H3 |
Clave InChI |
XLRYBBBQQCEYDC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CNC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)

![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)

![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)


![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)
